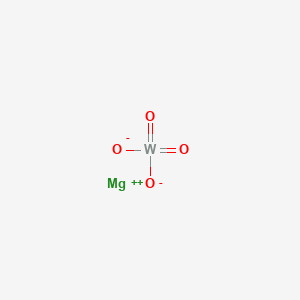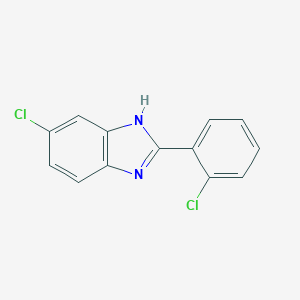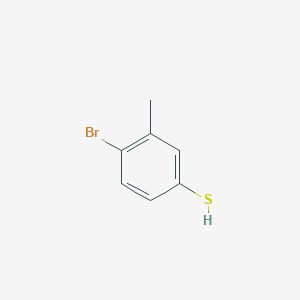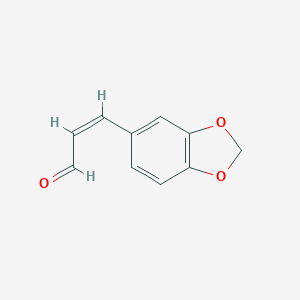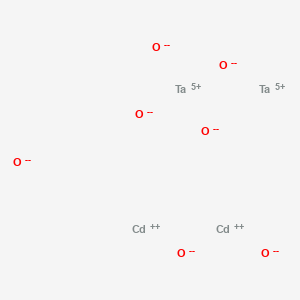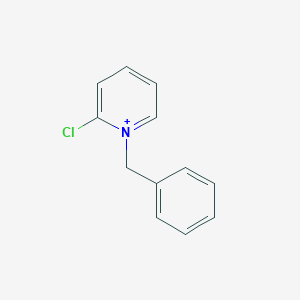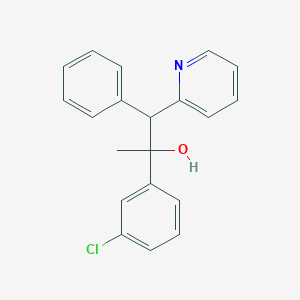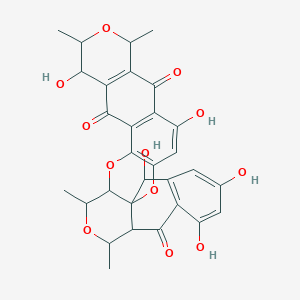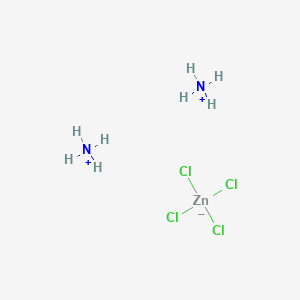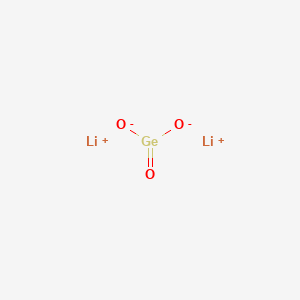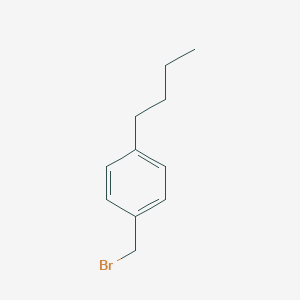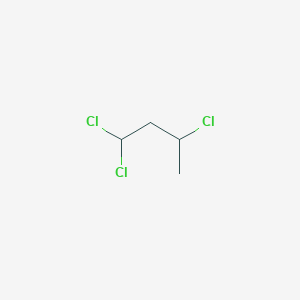
1,1,3-Trichlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trichlorobutane is an organic compound that belongs to the family of chlorinated hydrocarbons. It is a colorless liquid with a strong odor and is used in various industrial applications. This compound is mainly used as a solvent, intermediate in the production of other chemicals, and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,1,3-Trichlorobutane is not well understood. However, it is believed to act as an alkylating agent, reacting with DNA and other cellular components. This can lead to mutations and other genetic changes that can affect cell function and growth.
Effets Biochimiques Et Physiologiques
1,1,3-Trichlorobutane has been shown to have toxic effects on various organisms. It is known to cause liver damage, kidney damage, and reproductive toxicity in animals. It is also a suspected carcinogen, with studies showing an increased incidence of liver tumors in rats exposed to the compound. The compound has also been shown to have neurotoxic effects, causing damage to the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,3-Trichlorobutane is a useful reagent in organic synthesis, with many advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it is also highly toxic and requires careful handling and disposal. It can also be difficult to work with due to its strong odor and potential for contamination.
Orientations Futures
There are many potential future directions for research on 1,1,3-Trichlorobutane. One area of interest is the development of safer and more efficient methods of synthesis. Another area of research is the study of the compound's effects on human health and the environment. This could involve further studies on the compound's toxicity and carcinogenicity, as well as investigations into its potential for environmental contamination. Additionally, the compound's potential as a reagent in new areas of organic synthesis could be explored, leading to the development of new drugs, polymers, and other materials.
Méthodes De Synthèse
The most common method of synthesis of 1,1,3-Trichlorobutane is through the reaction of 1,3-butadiene with chlorine gas. The reaction takes place in the presence of a catalyst, usually iron or aluminum chloride. The reaction produces a mixture of isomers, and the desired isomer can be separated through distillation.
Applications De Recherche Scientifique
1,1,3-Trichlorobutane has been widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used in the production of flame retardants, plasticizers, and surfactants. The compound has been studied extensively for its chemical properties and reactions.
Propriétés
Numéro CAS |
13279-87-3 |
|---|---|
Nom du produit |
1,1,3-Trichlorobutane |
Formule moléculaire |
C4H7Cl3 |
Poids moléculaire |
161.45 g/mol |
Nom IUPAC |
1,1,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |
Clé InChI |
GSBUVYHAANRCNO-UHFFFAOYSA-N |
SMILES |
CC(CC(Cl)Cl)Cl |
SMILES canonique |
CC(CC(Cl)Cl)Cl |
Autres numéros CAS |
13279-87-3 |
Synonymes |
1,1,3-trichlorobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




